9-(3-Oxoprop-1-enyl)adenine is a significant compound in the field of medicinal chemistry and biochemistry, primarily due to its structural similarity to adenine, a fundamental nucleobase in DNA and RNA. This compound has garnered attention for its potential biological activities, particularly in the context of cellular processes and interactions with biomolecules.
The compound is derived from adenine through a synthetic modification that introduces a propenal group at the 9-position of the adenine ring. Research has shown that derivatives of adenine, including 9-(3-oxoprop-1-enyl)adenine, can participate in various biochemical reactions, impacting nucleic acid metabolism and protein interactions .
9-(3-Oxoprop-1-enyl)adenine can be classified as a modified purine nucleobase. It falls under the category of nitrogen-containing heterocycles, specifically purines, which are essential components of nucleic acids. Its structure allows it to engage in chemical reactions typical of nucleobases, such as hydrogen bonding and stacking interactions with other nucleic acids or proteins.
The synthesis of 9-(3-oxoprop-1-enyl)adenine typically involves several key steps:
One method described in literature involves the use of reactive aldehydes, which can form adducts with nucleophilic sites on adenine. For example, adenine propenal can react via Michael addition with thiols or amines to yield various derivatives . The use of mass spectrometry and nuclear magnetic resonance spectroscopy is common for characterizing the synthesized compound and confirming its structure.
The molecular structure of 9-(3-oxoprop-1-enyl)adenine features:
This structure allows for potential interactions with other biomolecules due to its ability to form hydrogen bonds and participate in stacking interactions.
The molecular formula for 9-(3-oxoprop-1-enyl)adenine is , with a molar mass of approximately 218.22 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques like ultraviolet-visible spectroscopy (UV-Vis) and infrared spectroscopy (IR).
9-(3-Oxoprop-1-enyl)adenine participates in several notable reactions:
The reactivity of 9-(3-oxoprop-1-enyl)adenine is influenced by its functional groups and molecular structure, allowing it to engage in both electrophilic and nucleophilic reactions depending on the reaction conditions.
The mechanism by which 9-(3-oxoprop-1-enyl)adenine exerts its effects involves several biochemical pathways:
Research indicates that compounds like 9-(3-oxoprop-1-enyl)adenine can induce oxidative stress within cells, leading to DNA damage and subsequent cellular responses such as apoptosis or necrosis.
9-(3-Oxoprop-1-enyl)adenine is typically a crystalline solid at room temperature. Its solubility in water varies based on pH but generally shows moderate solubility due to the polar nature of the adenine core.
The compound exhibits characteristics typical of purines:
Relevant data from studies indicate that it can undergo hydrolysis or oxidation when exposed to reactive oxygen species .
9-(3-Oxoprop-1-enyl)adenine has potential applications in various fields:
Adenine propenal was first identified as a byproduct of radical-mediated degradation of adenine bases in DNA. Research demonstrated that hydroxyl radicals (•OH) and other reactive oxygen species generated during inflammation or ionizing radiation exposure attack the sugar-phosphate backbone of DNA, leading to strand breaks and the release of modified nucleic acid fragments. Among these fragments, base propenals—including adenine propenal—were characterized as highly reactive electrophiles [1] [2].
Laboratory synthesis of adenine propenal confirmed its structural identity and reactivity. It is prepared through the reaction of adenine with propynal under controlled conditions, yielding a compound with distinct spectroscopic properties (¹H NMR: δ 7.17 dd, 8.35 d, 9.67 d in DMSO-d₆) [1]. Studies using human cell models (RKO, HEK293, HepG2) revealed that exogenous adenine propenal rapidly penetrates cells and forms covalent adducts with genomic DNA. Adduct levels increased from basal levels (1 per 10⁸ nucleotides) to 2 per 10⁶ nucleotides following treatment, underscoring its efficiency as a DNA-damaging agent [1].
Table 1: Key Properties of 9-(3-Oxoprop-1-enyl)adenine
| Property | Value/Description |
|---|---|
| Chemical Formula | C₈H₇N₅O |
| IUPAC Name | 9-(3-Oxoprop-1-enyl)adenine |
| Reactivity | Electrophilic α,β-unsaturated aldehyde |
| Primary Source | Radical-mediated adenine base degradation |
| Detection Method | LC-MS/MS (m/z transitions) |
Adenine propenal belongs to a class of endogenous enals characterized by an α,β-unsaturated carbonyl motif. This structure confers high electrophilicity at the β-carbon, enabling Michael addition reactions with nucleophilic sites in DNA (e.g., N² of deoxyguanosine). Its reactivity parallels that of malondialdehyde (MDA) and base propenals derived from guanine or thymine—all generated under oxidative stress [1].
Notably, adenine propenal shares a conjugated system with acrolein and 4-hydroxynonenal (4-HNE), lipid peroxidation products. However, its adenine moiety provides unique hydrogen-bonding capabilities that may influence adduct stability and repair kinetics. The propenal group’s geometry (trans configuration predominates) optimizes alignment with nucleophilic DNA sites, facilitating adduct formation [1] [2].
Adenine propenal is not merely a synthetic curiosity; it forms endogenously during inflammation-driven oxidative stress. In RAW264.7 macrophages—a model for inflammatory response—basal levels of M1dG (the deoxyguanosine adduct of malondialdehyde or base propenals) reach 1 per 10⁶ nucleotides. This confirms endogenous production of adenine propenal and related electrophiles [1].
The primary biological impact of adenine propenal is its reaction with DNA to form M1dG adducts. These adducts disrupt DNA structure, leading to mutations:
Table 2: Adenine Propenal-Induced DNA Adducts in Cell Models
| Cell Line | Treatment | M1dG Adducts | 6-oxo-M1dG Adducts |
|---|---|---|---|
| RKO | Adenine propenal | 2 per 10⁶ nucleotides | ~5 per 10⁷ nucleotides |
| HEK293 | Adenine propenal | 2 per 10⁶ nucleotides | Detected |
| RAW264.7 (basal) | None | 1 per 10⁶ nucleotides | Detected |
Nuclear extracts from RKO cells further demonstrate enzymatic oxidation of M1dG to 6-oxo-M1dG within oligonucleotides. This oxidation correlates with declining M1dG levels, suggesting it competes with NER. The persistence of these adducts links chronic inflammation to DNA damage cascades and cellular aging phenotypes observed in Drosophila and mammalian models [1] [4].
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